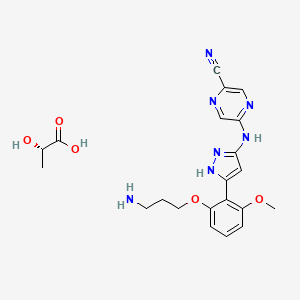

Prexasertib lactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25N7O5 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |

InChI Key |

BQURYWIMQXBZFL-WNQIDUERSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |

Canonical SMILES |

CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Prexasertib Lactate in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prexasertib lactate (LY2606368) is a potent and selective, second-generation, ATP-competitive small-molecule inhibitor of the serine/threonine checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical transducer protein in the DNA Damage Response (DDR) pathway, responsible for enforcing cell cycle checkpoints to allow for DNA repair.[3][4] In many cancer cells, particularly those with a dysfunctional p53-dependent G1-S checkpoint, survival is highly dependent on the CHK1-mediated G2-M checkpoint for DNA repair before mitotic entry.[5][6] Prexasertib exploits this dependency by abrogating the G2-M checkpoint, leading to an accumulation of DNA damage, replication stress, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][3][7] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: CHK1 Inhibition

The primary function of CHK1 is to regulate the cellular response to DNA damage and replication stress.[3] When DNA damage occurs, sensor proteins like ataxia telangiectasia and Rad3-related (ATR) and ataxia-telangiectasia mutated (ATM) are activated.[4][7] These kinases then phosphorylate and activate CHK1.[7]

Activated CHK1 performs several crucial functions:

-

G2-M Checkpoint Control : CHK1 phosphorylates and inactivates CDC25 phosphatases (CDC25A, CDC25C).[5][7] This prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry, thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[7]

-

Replication Fork Stabilization : During DNA replication, CHK1 helps stabilize stalled replication forks, preventing their collapse into toxic DNA double-strand breaks (DSBs).[8]

Prexasertib selectively binds to the ATP-binding pocket of CHK1, preventing its kinase activity.[1][3] The consequences of this inhibition in cancer cells are profound:

-

Checkpoint Abrogation : Without active CHK1, CDC25 phosphatases remain active, leading to premature activation of CDK1 and forcing cells with damaged DNA to enter mitosis.[7]

-

Increased Replication Stress : Prexasertib induces replication stress and reduces the availability of RPA2, a protein essential for binding to single-stranded DNA during replication and repair.[1] This leads to the collapse of replication forks.

-

Accumulation of DNA Damage : The combination of checkpoint failure and increased replication stress results in a massive accumulation of DNA DSBs, which can be visualized by the phosphorylation of histone H2AX (γH2AX).[1][9][10]

-

Cell Death : The entry into mitosis with extensive, unrepaired DNA damage leads to a form of cell death known as "mitotic catastrophe" or triggers the apoptotic cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[2][9][10] This process is sometimes referred to as "replication catastrophe."[1][2]

Recent studies also suggest that low doses of prexasertib can induce mitochondrial DNA (mtDNA) damage, leading to the release of mtDNA into the cytosol, which in turn activates the STING innate immunity pathway, suggesting an additional immunomodulatory mechanism of action.[11]

Signaling Pathway Diagram

Caption: Prexasertib inhibits CHK1, disrupting the DNA damage response pathway.

Quantitative Efficacy Data

The potency and selectivity of prexasertib have been characterized in numerous biochemical and cellular assays.

| Table 1: Kinase Inhibitory Potency of Prexasertib | |

| Target | Potency (IC50 / Ki) |

| CHK1 | <1 nM (IC50), 0.9 nM (Ki)[1][2] |

| CHK2 | 8 nM (IC50)[1][2] |

| RSK1 | 9 nM (IC50)[2] |

| MELK | 38 nM (IC50)[1] |

| SIK | 42 nM (IC50)[1] |

| BRSK2 | 48 nM (IC50)[1] |

| ARK5 | 64 nM (IC50)[1] |

| Table 2: Cellular Activity of Prexasertib | |

| Assay | Potency (EC50) |

| CHK1 Autophosphorylation (S296) Inhibition | 1 nM[1] |

| CHK2 Autophosphorylation (S516) Inhibition (HT-29 cells) | <31 nM[1] |

| Doxorubicin-induced G2-M Checkpoint Inhibition (HeLa cells) | 9 nM[1] |

| Table 3: Preclinical Efficacy in Cancer Cell Lines | | | Cell Line / Cancer Type | Concentration | Observed Effect | | Various B-/T-ALL cell lines | 6.33 nM - 96.7 nM | IC50 values for viability reduction after 48h.[9] | | HT-29 (Colon) | 8-250 nM | Induction of S-phase DNA damage.[1] | | HeLa (Cervical) | 33 nM (12h) | Chromosome fragmentation.[1] | | Gastric Cancer Cells | 5 nM | Synergistic anticancer effects when combined with PARP inhibitor BMN673.[1] | | High-Grade Serous Ovarian Cancer | Monotherapy | Induces DNA damage and apoptosis in preclinical models.[5][8] | | Neuroblastoma | Not specified | Promotes γH2AX-positive DSBs and cell death.[12] |

Key Experimental Protocols

The mechanism of prexasertib has been elucidated through a series of standard and advanced molecular biology techniques.

Assessment of DNA Damage (Immunofluorescence)

This method is used to visualize the formation of DNA DSBs through γH2AX foci and the activation of other DDR proteins.[10]

-

Cell Culture and Treatment : Seed cells (e.g., pediatric sarcoma cell lines) onto coverslips in a 6- or 12-well plate and allow them to adhere overnight. Treat cells with a dose range of prexasertib (e.g., 0-111 nM) or DMSO (vehicle control) for a specified time, typically 24 hours.

-

Fixation and Permeabilization : Aspirate media, wash cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation : Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody and Staining : Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

-

Imaging and Analysis : Mount coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the number and intensity of nuclear foci per cell using imaging software like ImageJ.

Experimental Workflow Diagram

Caption: A typical workflow for immunofluorescence analysis of DNA damage markers.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.[9][13]

-

Cell Treatment and Harvesting : Culture cells to ~70% confluency and treat with prexasertib at desired concentrations (e.g., 20-250 nM) for 24-48 hours. Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition and Analysis : Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye, allowing for the quantification of cells in each cycle phase using analysis software (e.g., FlowJo).

Western Blotting for DDR Protein Expression

This technique is used to measure the levels and phosphorylation status of key proteins in the CHK1 pathway.[9][10]

-

Protein Extraction : Treat cells with prexasertib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification and Electrophoresis : Determine protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer and Probing : Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-Chk1, γH2AX, cleaved PARP-1, β-actin).

-

Detection : After washing, incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.

Logical Framework of Prexasertib Action

The overarching mechanism of prexasertib can be summarized in a logical flow from molecular inhibition to cellular and, ultimately, clinical outcomes.

Caption: Logical flow from CHK1 inhibition to tumor regression.

Clinical Relevance and Future Directions

Prexasertib has demonstrated notable single-agent activity in clinical trials, particularly in heavily pretreated patients with recurrent high-grade serous ovarian cancer (HGSOC) without BRCA mutations.[5][14] In a phase II study, prexasertib monotherapy resulted in partial responses in 33% of such patients.[5] The most common significant treatment-related adverse event is myelosuppression, especially grade 4 neutropenia.[15][16]

The mechanism of prexasertib strongly supports its use in combination therapies. Its ability to induce DNA damage and inhibit repair provides a strong rationale for combining it with:

-

PARP Inhibitors : In PARP inhibitor-resistant models, prexasertib can re-sensitize cells by reversing restored homologous recombination and replication fork stability.[8]

-

DNA-damaging Chemotherapy : Prexasertib can potentiate the cytotoxicity of agents like cisplatin and gemcitabine by preventing the repair of the DNA damage they cause.[1][3][7]

-

Immunotherapy : By potentially activating the STING pathway, prexasertib may enhance the efficacy of immune checkpoint blockade.[11]

Future research will focus on identifying predictive biomarkers to select patients most likely to respond and on optimizing combination strategies to enhance efficacy while managing toxicity.

References

- 1. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The low-dose CHK1 inhibitor prexasertib triggers VDAC1 dephosphorylation to activate mtDNA-STING signaling and synergize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bionews.com [bionews.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

The Dual Gatekeeper: A Technical Guide to the CHK1/CHK2 Inhibitor LY2606368 (Prexasertib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) are critical serine/threonine kinases that function as central regulators of the DNA damage response (DDR), ensuring genomic integrity. In oncology, the inhibition of these kinases presents a compelling therapeutic strategy, particularly in tumors with compromised cell cycle checkpoints. LY2606368, also known as Prexasertib, is a potent, ATP-competitive small molecule inhibitor of both CHK1 and CHK2.[1][2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical and clinical data associated with LY2606368. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of CHK1 and CHK2 in Genomic Integrity

The cell cycle is a tightly regulated process with inherent checkpoints that prevent the propagation of genomic errors. CHK1 and CHK2 are key effector kinases in the DDR signaling cascade, activated in response to DNA damage and replication stress.[1][4]

-

CHK1 , primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA breaks and replication fork stalling, is crucial for the intra-S and G2/M checkpoints.[4][5][6]

-

CHK2 , mainly activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to double-stranded DNA breaks, plays a role in the G1/S and G2/M checkpoints.[4][6][7]

Upon activation, both kinases phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation.[5] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[5] In tumor cells, particularly those with p53 mutations, reliance on the S and G2/M checkpoints for survival is heightened, making CHK1 and CHK2 attractive therapeutic targets.[3]

LY2606368 (Prexasertib): Mechanism of Action

LY2606368 is a selective inhibitor of CHK1 and, to a lesser extent, CHK2.[8][9] By competitively binding to the ATP-binding pocket of these kinases, Prexasertib prevents their autophosphorylation and subsequent activation.[2][3] The inhibition of CHK1/CHK2 by LY2606368 disrupts the normal DNA damage response, leading to several key cellular consequences:

-

Abrogation of Cell Cycle Checkpoints: LY2606368 overrides the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[3]

-

Induction of Replication Stress: The inhibitor exacerbates replication stress by promoting uncontrolled replication origin firing.[3]

-

DNA Damage Accumulation: By preventing cell cycle arrest and DNA repair, LY2606368 leads to the accumulation of DNA double-strand breaks.[1][8]

-

Apoptosis and Mitotic Catastrophe: The combination of unrepaired DNA damage and premature mitotic entry ultimately results in programmed cell death (apoptosis) or mitotic catastrophe.[1][8][10]

Signaling Pathway of CHK1/CHK2 Inhibition by LY2606368

Caption: CHK1/CHK2 signaling pathway and the inhibitory action of LY2606368.

Preclinical and Clinical Efficacy

LY2606368 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents across a range of preclinical models and clinical trials.[1][11]

Preclinical Data

In vitro studies have shown that Prexasertib reduces cell viability at nanomolar concentrations in various cancer cell lines, including pediatric and adult malignancies.[11] As a single agent, it induces DNA damage, replication catastrophe, and apoptosis.[8] Preclinical studies have also highlighted its potential to sensitize tumor cells to DNA-damaging agents and PARP inhibitors.[2][8]

| Cell Line/Model | Cancer Type | IC50 / Efficacy | Reference |

| Panel of Pediatric Cancer Cell Lines | Various | Potent inhibitor of cell proliferation at low nanomolar concentrations | [12] |

| High-Grade Serous Ovarian Cancer (HGSOC) PDX models | Ovarian Cancer | Demonstrated antitumor activity as monotherapy | [8] |

| B-/T- cell progenitor acute lymphoblastic leukemia (ALL) cell lines | Leukemia | Reduced cell viability in a dose and time-dependent manner | [13] |

| Triple Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Varied sensitivity, with EGFR overexpression correlating with resistance | [14][15] |

Clinical Data

Phase I and II clinical trials have evaluated the safety and efficacy of LY2606368 in patients with advanced solid tumors, including ovarian, breast, and squamous cell carcinomas.[12][16][17][18][19]

| Trial Identifier | Phase | Cancer Type(s) | Key Findings | Reference |

| NCT02808650 | I | Recurrent/Refractory Solid Tumors (Pediatric) | Recommended Phase 2 dose (RP2D) determined to be 150 mg/m² IV on day 1 and 15 of a 28-day cycle. Common toxicities included neutropenia, leukopenia, and thrombocytopenia. | [12][20] |

| NCT01115790 | I | Advanced Cancers | First CHK1 inhibitor to achieve objective responses as a single agent. Primary toxicities were hematologic. | [16] |

| Phase II Single Arm | II | BRCA1/2 Mutation-Associated Breast/Ovarian Cancer, TNBC, HGSOC, mCRPC | Explored efficacy in specific patient populations. | [17] |

| Phase II Single Arm | II | BRCA wild-type, recurrent HGSOC | Showed a 33% partial response rate in evaluable patients. | [3] |

| Phase Ib | Ib | Squamous Cell Carcinoma | Median progression-free survival varied by SCC type. | [19] |

Mechanisms of Resistance

Resistance to Prexasertib has been observed and is an active area of investigation. Identified mechanisms include:

-

Prolonged G2 Delay: In BRCA wild-type high-grade serous ovarian cancer, resistance can develop through a prolonged G2 delay induced by lower CDK1/CyclinB1 activity, which prevents mitotic catastrophe.[10][21]

-

EGFR Signaling: In triple-negative breast cancer, activation of the epidermal growth factor receptor (EGFR) signaling pathway can promote resistance by inactivating the pro-apoptotic protein BAD.[14][15][22]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LY2606368's function. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate.

-

Allow cells to attach and grow for 24 hours.

-

Prepare serial dilutions of LY2606368 in culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for formazan crystal formation.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-CHK1

This technique is used to detect the phosphorylation status of CHK1, a marker of its activation and the target engagement of LY2606368.

Methodology:

-

Treat cells with LY2606368 at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-CHK1 (e.g., Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Methodology:

-

Treat cells with LY2606368 for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

LY2606368 (Prexasertib) is a potent dual inhibitor of CHK1 and CHK2 that has demonstrated significant preclinical and clinical activity against a variety of cancers. Its mechanism of action, centered on the abrogation of critical cell cycle checkpoints and the induction of replication catastrophe, provides a strong rationale for its use, particularly in tumors with existing DNA damage response deficiencies. Further research is warranted to identify predictive biomarkers of response and to develop effective combination strategies to overcome resistance, thereby maximizing the therapeutic potential of this promising agent.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHK1 and CHK2 are differentially involved in mismatch repair-mediated 6-thioguanine-induced cell cycle checkpoint responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Facebook [cancer.gov]

- 18. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Prexasertib Lactate: A Technical Guide to CHK1 Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for Prexasertib lactate, a selective inhibitor of Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2), in the context of solid tumor therapeutics. Prexasertib has been investigated as both a monotherapy and in combination with other anticancer agents, leveraging the dependency of many cancer cells on the DNA damage response (DDR) pathway for survival.

Core Mechanism of Action: Exploiting Genomic Instability

Checkpoint kinases are crucial mediators of the DDR, a complex signaling network that maintains genomic integrity.[1][2] In response to DNA damage or replication stress, CHK1 and CHK2 are activated to halt the cell cycle, allowing time for DNA repair.[2][3] Many cancer cells have defects in their DDR pathways, such as p53 mutations, which makes them highly reliant on the remaining checkpoint functions, particularly those regulated by CHK1, to survive.[4]

Prexasertib, an ATP-competitive small molecule, selectively inhibits CHK1 and CHK2.[2][5][6] This inhibition prevents the cell cycle from arresting in the presence of DNA damage.[4][7] Consequently, cells with damaged DNA are forced to enter mitosis prematurely, leading to a form of cell death known as "mitotic catastrophe" or "replication catastrophe".[4][6][8] This targeted approach aims to selectively eliminate cancer cells while sparing normal cells that have intact cell cycle checkpoints.[4]

Quantitative Preclinical Data

Preclinical studies have established the potent and selective activity of Prexasertib in various cancer cell lines and xenograft models.

Table 1: In Vitro Potency of Prexasertib

| Target/Assay | IC50 / Ki | Cell Lines / Conditions | Reference |

| CHK1 (Kinase Activity) | <1 nM (IC50), 0.9 nM (Ki) | Cell-free kinase assay | [9][10] |

| CHK2 (Kinase Activity) | 8 nM (IC50) | Cell-free kinase assay | [6][9][10] |

| CHK1 Autophosphorylation (S296) | 1 nM (EC50) | Cellular assay | [6] |

| CHK2 Autophosphorylation (S516) | <31 nM (EC50) | HT-29 cells | [6] |

| Cell Proliferation | Low nM IC50 values | Multiple cancer cell lines | [1] |

Table 2: In Vivo Efficacy of Prexasertib in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft | Ovarian Cancer (OVCAR3) | Oral, dose-dependent | Tumor growth inhibition | [1][11] |

| Xenograft | Breast Cancer (MD-MBA-436) | Oral, dose-dependent | Tumor growth inhibition | [1][11] |

| Patient-Derived Xenograft (PDX) | High-Grade Serous Ovarian Cancer | 8 mg/kg, BID | Monotherapy anti-tumor activity | [12] |

| Xenograft | General | 1-10 mg/kg; SC; twice daily | Tumor growth inhibition | [6] |

Key Experimental Protocols

Validation of Prexasertib's mechanism and efficacy relies on a suite of standardized molecular and cellular biology techniques.

Western Blotting for Target Engagement

-

Objective: To assess the inhibition of CHK1 phosphorylation and downstream markers of DNA damage.

-

Methodology:

-

Cell Treatment: Cancer cell lines are treated with varying concentrations of Prexasertib for a specified duration (e.g., 24-48 hours).

-

Lysate Preparation: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total CHK1, phospho-CHK1 (e.g., S296), γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Expected Outcome: A dose-dependent decrease in phospho-CHK1 levels and an increase in γH2AX, indicating target engagement and induction of DNA damage.[12][13]

Cell Viability and Apoptosis Assays

-

Objective: To quantify the cytotoxic and pro-apoptotic effects of Prexasertib.

-

Methodology:

-

Cell Viability (e.g., MTT/XTT Assay): Cells are seeded in 96-well plates, treated with a dose range of Prexasertib, and incubated. A reagent (e.g., MTT) is added, which is converted by viable cells into a colored formazan product, quantifiable by spectrophotometry.

-

Apoptosis (Annexin V/Propidium Iodide Staining): Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).

-

Flow Cytometry: The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in caspase-3/7 activity can also be measured as a marker for apoptosis.[7][13]

-

-

Expected Outcome: A dose-dependent reduction in cell viability and a significant increase in the percentage of apoptotic cells.[3]

Cell Cycle Analysis

-

Objective: To determine the effect of Prexasertib on cell cycle progression.

-

Methodology:

-

Cell Treatment and Fixation: Cells are treated with Prexasertib, harvested, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like Propidium Iodide.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in G1, S, and G2/M phases of the cell cycle is analyzed.

-

-

Expected Outcome: Prexasertib treatment, especially when combined with DNA damaging agents, is expected to abrogate the G2/M checkpoint arrest, forcing cells with damaged DNA into mitosis.[5]

Clinical Validation in Solid Tumors

Prexasertib has been evaluated in multiple clinical trials, demonstrating monotherapy activity and establishing a safety profile.

Table 3: Summary of Clinical Efficacy of Prexasertib Monotherapy in Squamous Cell Carcinomas (SCC)

| Tumor Type | Phase | N | Dosing Schedule | Median PFS (months) | Clinical Benefit Rate (3 months) | Objective Response Rate (ORR) | Reference |

| SCC of the Anus | Ib | 26 | 105 mg/m² IV, Day 1 of 14-day cycle | 2.8 | 23% | 15% | [8] |

| SCC of the Head and Neck (SCCHN) | Ib | 57 | 105 mg/m² IV, Day 1 of 14-day cycle | 1.6 | 28% | 5% | [8] |

| Squamous NSCLC (sqNSCLC) | Ib | 16 | 105 mg/m² IV, Day 1 of 14-day cycle | 3.0 | 44% | Not Reported | [8] |

PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer.

The recommended Phase 2 dose (RP2D) for Prexasertib monotherapy was established at 105 mg/m² administered as a 1-hour IV infusion on day 1 of a 14-day cycle.[8] The most common and significant treatment-related adverse event observed was Grade 4 neutropenia, reported in over 70% of patients in some studies.[8]

Combination Strategies and Biomarker Development

A key strategy for CHK1 inhibitors is their use in combination with agents that induce DNA damage or replication stress, creating a synthetic lethal interaction.

-

PARP Inhibitors (e.g., Olaparib): Preclinical studies show that Prexasertib can sensitize BRCA wild-type high-grade serous ovarian cancer cells to PARP inhibition by preventing the formation of RAD51 foci, a key step in homologous recombination repair.[5][12] This combination has shown synergistic cytotoxicity, even in models with acquired PARP inhibitor resistance.[12]

-

Chemotherapy (e.g., Gemcitabine, Cisplatin): CHK1 inhibitors can potentiate the effects of cytotoxic chemotherapy by preventing cancer cells from repairing the DNA damage induced by these agents.[7][13]

The identification of predictive biomarkers is crucial for patient stratification. Tumors with high replication stress (e.g., due to CCNE1 amplification) or defects in DNA repair pathways (e.g., homologous recombination deficiency) are hypothesized to be more sensitive to CHK1 inhibition.[8][14] Exploratory biomarkers like phospho-CHK1 (S296) and γH2AX (S139) have been identified as potentially predictive of sensitivity in certain cancer types.[7][13]

Conclusion

The validation of CHK1 as a therapeutic target in solid tumors is supported by extensive preclinical and clinical data. This compound effectively inhibits CHK1, leading to replication catastrophe and cell death, particularly in tumors with underlying genomic instability and defective DNA damage response pathways. While monotherapy has shown modest activity, the primary challenge remains its hematological toxicity. The future of Prexasertib and other CHK1 inhibitors likely lies in biomarker-driven patient selection and rational combination therapies that exploit synthetic lethality to maximize efficacy and improve the therapeutic index for patients with advanced solid tumors.

References

- 1. Advancements in Oral CHK1 Inhibitor Therapy for Solid Tumor Management [synapse.patsnap.com]

- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]

- 7. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound (LY2606368 lactate) | CHK1抑制剂 | MCE [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of Prexasertib Lactate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the preclinical data for prexasertib lactate (LY2606368), a potent inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental designs.

Core Mechanism of Action

Prexasertib functions as an ATP-competitive inhibitor of CHK1 and CHK2, crucial serine/threonine kinases that regulate the DNA damage response (DDR) and cell cycle progression.[1][2][3] By inhibiting CHK1, prexasertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage, particularly in cells experiencing replication stress.[1][3] This ultimately forces cells into mitotic catastrophe and apoptosis, highlighting its potential as an anticancer agent.[1][4][5][6] Preclinical studies have consistently demonstrated that prexasertib's mechanism of action involves the induction of DNA double-strand breaks and replication stress.[4][7][8]

In Vitro Activity

Prexasertib has demonstrated potent single-agent cytotoxic activity across a broad range of cancer cell lines, including those derived from high-grade serous ovarian cancer (HGSOC), pediatric sarcomas, neuroblastoma, and acute lymphoblastic leukemia (ALL).[5][7][9]

Table 1: In Vitro Potency of Prexasertib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Various Ovarian Cancer Lines | High-Grade Serous Ovarian Cancer | 1 - 10 | [7] |

| Pediatric Sarcoma Lines (25 total) | Pediatric Sarcomas (various) | 0.9 - 22 | [5] |

| U-2 OS | Osteosarcoma | 3 | [3] |

| Calu-6 | Lung Carcinoma | 3 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 10 | [3] |

| HeLa | Cervical Adenocarcinoma | 37 | [3] |

| NCI-H460 | Large Cell Lung Cancer | 68 | [3] |

| BV-173 | B-cell Precursor Leukemia | 6.33 | [10] |

| REH | B-cell Precursor Leukemia | 96.7 | [10] |

In Vivo Efficacy

The antitumor activity of prexasertib has been validated in numerous preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.

Table 2: Summary of Prexasertib Monotherapy In Vivo Efficacy

| Cancer Model Type | Dosing Regimen | Outcome | Citation |

| High-Grade Serous Ovarian Cancer PDX models (14 models) | 8 mg/kg, BIDx3, rest 4 days | Demonstrated anti-tumor activity across all models. | [7][8] |

| Desmoplastic Small Round Cell Tumor PDX (2 models) | Not specified | Complete regression. | [5] |

| Malignant Rhabdoid Tumor CDX | Not specified | Complete regression. | [5] |

| Rhabdomyosarcoma mouse models | Not specified | Robust responses. | [5] |

| Acute Lymphoblastic Leukemia PDX (B-ALL) | Not specified | Increased median survival from 57 to 98 days. | [9] |

| Calu-6 Xenograft | 1-10 mg/kg, SC, twice daily for 3 days, rest 4 days, for three cycles | Significant tumor growth inhibition. | [3] |

| Neuroblastoma Xenografts | 10 mg/kg, SC, BID x 3 for 3 weeks | Tumor regression was observed. | [6][11] |

| Group 3 Medulloblastoma Orthotopic Xenograft | 20 mg/kg, IV (single dose for PD) | Target engagement and induction of apoptosis. | [12] |

Signaling Pathway and Mechanism of Action

The primary mechanism of prexasertib involves the inhibition of the CHK1-mediated DNA damage response pathway. This disruption leads to replication catastrophe and apoptosis in cancer cells.

Caption: Prexasertib inhibits CHK1, preventing cell cycle arrest and promoting apoptosis.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of prexasertib in cancer cell lines.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 50,000 cells/100 μl/well.[10]

-

Treatment: Cells are treated with increasing concentrations of prexasertib (e.g., 1-100 nM) for 24 to 72 hours.[5][10]

-

Viability Assessment: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo™ or a colorimetric assay like WST-1.[5][7][10]

-

Data Analysis: The luminescence or optical density is measured, and IC50 values are calculated from the dose-response curves.[9]

Caption: A streamlined workflow for determining the IC50 of prexasertib in cell lines.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the modulation of key proteins in the CHK1 signaling pathway following prexasertib treatment.

-

Cell Lysis: Pediatric sarcoma cell lines are treated with increasing concentrations of prexasertib for 24 hours, followed by whole-cell lysis.[5]

-

Protein Quantification: Protein concentration in the lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated proteins such as CHK1 (pS345), ATM (pS1981), DNA-PK (pS2056), and γH2AX.[5]

-

Detection: Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of prexasertib in mouse models.

-

Cell Implantation: 5 x 10^6 neuroblastoma cells are suspended in a 1:1 mixture of Hank's balanced salt solution (HBSS) and Matrigel and injected subcutaneously into the flank of female CB-17 SCID beige mice.[6] For patient-derived xenograft (PDX) models, tumor fragments are implanted.[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 150 mm³) before mice are randomized into treatment and control groups.[3]

-

Treatment Administration: Prexasertib is administered via a specified route (e.g., subcutaneously or intravenously) and schedule.[3][7][8] Vehicle is administered to the control group.

-

Tumor Monitoring: Tumor growth is monitored regularly, often by measuring tumor volume with calipers or through bioluminescence imaging for luciferized models.[7][8]

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Caption: The general workflow for assessing the in vivo efficacy of prexasertib.

Combination Therapy Preclinical Data

Prexasertib has shown synergistic effects when combined with other anticancer agents, particularly PARP inhibitors and conventional chemotherapy.[1][4][7]

-

With PARP Inhibitors (Olaparib): In HGSOC models, including those resistant to PARP inhibitors, the combination of prexasertib and olaparib resulted in synergistic tumor growth inhibition.[7][8] Prexasertib was found to compromise homologous recombination repair and replication fork stability, two key mechanisms of PARP inhibitor resistance.[7][8]

-

With Chemotherapy: Concurrent administration of prexasertib with chemotherapy has been shown to overcome innate or prevent acquired resistance in preclinical models of neuroblastoma, osteosarcoma, and Ewing's sarcoma.[5] In acute lymphoblastic leukemia models, prexasertib demonstrated synergy with the nucleoside analog gemcitabine in vitro.[9]

-

With PI3K/mTOR Inhibitors (Samotolisib): The combination of prexasertib and samotolisib showed synergistic or additive effects in 30 out of 38 patient-derived xenograft models of triple-negative breast cancer.[13][14]

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic studies in mice have been conducted to understand the distribution and target engagement of prexasertib. In a Group 3 medulloblastoma mouse model, a single 10 mg/kg subcutaneous dose was used to characterize prexasertib's disposition.[12] A subsequent pharmacodynamic study with a 20 mg/kg intravenous dose in the same model showed that the induction of pCHK1 S345 and γ-H2AX peaked at 2 hours post-dose and remained elevated for at least 6 hours, indicating target engagement and DNA damage.[12] Cleaved caspase-3 levels increased at 24 hours, suggesting the initiation of apoptosis.[12] These findings support that prexasertib achieves adequate exposure in brain tumors to engage its target.[12]

Resistance Mechanisms

Preclinical models have been used to investigate mechanisms of resistance to prexasertib. In BRCA wild-type HGSOC, resistance to prexasertib monotherapy was associated with a prolonged G2 cell cycle delay, which prevented mitotic catastrophe.[15] However, in these resistant cells, the inhibition of CHK1's role in homologous recombination repair was not affected, suggesting that CHK1 inhibition could still sensitize these resistant cells to DNA-damaging agents.[15]

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development as a monotherapy and in combination with other anticancer agents. Its potent in vitro and in vivo activity across a wide range of cancer types, coupled with a well-defined mechanism of action, underscores its potential as a valuable therapeutic agent. The synergistic effects observed with PARP inhibitors and chemotherapy highlight promising avenues for combination strategies to overcome drug resistance and improve patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of prexasertib in various oncological settings.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

Prexasertib Lactate: A Technical Guide to Monotherapy in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prexasertib lactate (LY2606368 lactate) is a selective and potent, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1][2][3] By targeting the DNA damage response (DDR), prexasertib monotherapy has demonstrated notable anti-tumor activity across a range of preclinical models and in clinical trials for various solid tumors.[2][4][5] This technical guide provides a comprehensive overview of prexasertib's mechanism of action, summarizes key clinical trial data, details experimental protocols, and visualizes relevant biological pathways to inform ongoing research and drug development efforts in oncology.

Mechanism of Action: Targeting the CHK1 Signaling Pathway

Prexasertib's primary mechanism of action is the inhibition of CHK1, a critical serine/threonine kinase in the DDR pathway.[6] In cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), reliance on the S and G2/M checkpoints for DNA repair is heightened.[1][7]

Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated, which in turn phosphorylates and activates CHK1.[4][8] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, leading to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs).[7][8] This cascade results in cell cycle arrest, allowing time for DNA repair.

Prexasertib abrogates this critical checkpoint by inhibiting CHK1. This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis.[4][8] This targeted approach exploits the genomic instability inherent in many cancer cells.

Clinical Development of Prexasertib Monotherapy

Prexasertib has been evaluated as a monotherapy in several Phase I and Phase II clinical trials across a variety of solid tumors. A summary of key quantitative data from these trials is presented below.

Phase I Dose-Escalation Studies

Phase I trials were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of prexasertib.

| Study Identifier | Patient Population | Dose Levels Evaluated (mg/m²) | RP2D (mg/m²) | Key Toxicities (Grade ≥3) | Reference |

| NCT01115790 | Advanced Solid Tumors | Not specified | 105 (IV, every 14 days) | Neutropenia, leukopenia, anemia, thrombocytopenia, fatigue.[9] | [3][10] |

| NCT02514603 | Japanese Patients with Advanced Solid Tumors | 80, 105 | 105 (IV, every 14 days) | Neutropenia (50%), leukopenia (33.3%), febrile neutropenia (16.7%), anemia (8.3%), thrombocytopenia (8.3%).[9] | [9] |

| ADVL1515 (NCT02808650) | Pediatric Patients with Recurrent/Refractory Solid Tumors | 80, 100, 125, 150 | 150 (IV, days 1 & 15 of 28-day cycle) | Neutropenia (100%), leukopenia (68%), thrombocytopenia (24%), lymphopenia (24%), anemia (12%).[11][12] | [11][12] |

Phase II Monotherapy Efficacy Studies

Following dose determination, Phase II studies evaluated the anti-tumor activity of prexasertib in specific cancer types.

| Study Identifier | Cancer Type | Patient Population | N | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| NCT02203513 | High-Grade Serous Ovarian Cancer (BRCAwt) | Platinum-resistant/-refractory | 28 | 105 mg/m² IV every 14 days | 33% | Not Reported | 7.5 months (for responders) | [13] |

| NCT03414047 | Recurrent Ovarian Cancer | Platinum-resistant | 124 | Not Specified | 12.1% | 37.1% | Not Reported | [14][15] |

| NCT03414047 | Recurrent Ovarian Cancer | Platinum-refractory | 45 | Not Specified | 6.9% | 31.0% | Not Reported | [14][15] |

| Phase Ib Expansion | Squamous Cell Carcinoma (various) | Heavily pretreated | 101 | 105 mg/m² IV every 14 days | Not specified | Not specified | Not specified | [3] |

| NCT number not specified | Triple-Negative Breast Cancer (BRCAwt) | Recurrent/Metastatic | 9 | 105 mg/m² IV every 2 weeks | 11.1% | 55.6% (Stable Disease in 4 patients) | 86 days | [16][17] |

| Phase II | Extensive-Stage Small-Cell Lung Cancer | Progressed after ≤2 prior therapies | 35 | 105 mg/m² IV every 14 days | 97.1% | 100% | 6.9 months | [18] |

Note: DCR often includes patients with stable disease in addition to those with partial or complete responses.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for key clinical trials of prexasertib monotherapy.

Phase I Dose-Escalation Study (e.g., NCT02514603)

-

Study Design: A nonrandomized, open-label, single-arm, dose-escalation study.[9]

-

Patient Eligibility: Adult patients with advanced and/or metastatic solid tumors who have failed standard therapies, with an ECOG performance status of 0 or 1.[9]

-

Treatment Administration: Prexasertib administered as a 1-hour intravenous infusion on day 1 of a 14-day cycle.[3][9]

-

Dose Escalation: A standard 3+3 design was typically employed. Doses were escalated in subsequent cohorts of patients if the frequency of dose-limiting toxicities (DLTs) in the first cycle was less than 33%.[9]

-

Safety and Tolerability Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.[9]

-

Pharmacokinetic Analysis: Blood samples were collected at specified time points after prexasertib administration to determine plasma concentrations and pharmacokinetic parameters.[9]

-

Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[3]

Phase II Efficacy Study (e.g., NCT02203513)

-

Study Design: A single-arm, open-label, proof-of-concept Phase II study.[13]

-

Patient Population: Patients with a specific cancer type and disease stage (e.g., BRCA wild-type recurrent high-grade serous ovarian cancer).[1][13]

-

Treatment: Patients received prexasertib monotherapy at the previously determined RP2D (e.g., 105 mg/m² intravenously every 14 days in 28-day cycles).[19]

-

Primary Endpoint: The primary objective was typically the overall response rate (ORR).[16][17]

-

Secondary Endpoints: Secondary measures of efficacy included disease control rate (DCR), duration of response, and progression-free survival (PFS). Safety and tolerability were also monitored.[14][15]

-

Biomarker Analysis: In some studies, tumor biopsies were collected to identify potential predictive biomarkers of response to prexasertib.[14]

Safety and Tolerability

The most common treatment-related adverse events associated with prexasertib monotherapy are hematologic.[10]

-

Myelosuppression: Grade 3/4 neutropenia and leukopenia are frequently observed.[9] Thrombocytopenia and anemia also occur.[9][16] These side effects are generally manageable, and in some studies, prophylactic use of granulocyte colony-stimulating factor (G-CSF) was recommended to avoid dose reductions or delays.[16][17]

-

Non-Hematologic Toxicities: These are typically less frequent and of lower grade, with fatigue and nausea being the most common.[9][20]

Future Directions and Conclusion

This compound has demonstrated compelling single-agent anti-tumor activity in several challenging-to-treat cancers. The primary toxicities are hematologic and generally manageable. A key area of ongoing research is the identification of predictive biomarkers to select patients most likely to benefit from prexasertib monotherapy. Furthermore, the mechanism of action of prexasertib, which induces DNA damage, provides a strong rationale for its investigation in combination with other agents, such as PARP inhibitors and chemotherapy, to enhance efficacy and overcome resistance.[2][5] The data presented in this guide underscore the potential of CHK1 inhibition as a therapeutic strategy in oncology and provide a foundation for future clinical development.

References

- 1. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovariancancernewstoday.com [ovariancancernewstoday.com]

- 14. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The CHK1 inhibitor prexasertib in BRCA wild-type platinum-resistant recurrent high-grade serous ovarian carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

An In-depth Technical Guide to Prexasertib Lactate and its Role in Cell Cycle Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prexasertib lactate (LY2606368), a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, checkpoint kinase 2 (CHK2), has emerged as a significant agent in oncology research. By targeting the core of the DNA damage response (DDR), prexasertib disrupts normal cell cycle checkpoint control, leading to a synthetic lethal effect in cancer cells with underlying DNA repair defects or high replicative stress. This guide provides a comprehensive overview of the mechanism of action of prexasertib, focusing on its impact on cell cycle checkpoints, and details the experimental methodologies used to characterize its activity. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction to this compound and Cell Cycle Checkpoint Control

The integrity of the genome is paramount for normal cellular function, and sophisticated surveillance mechanisms, known as cell cycle checkpoints, have evolved to ensure its fidelity. These checkpoints, primarily at the G1/S and G2/M transitions, as well as intra-S phase, allow for the detection and repair of DNA damage before the cell proceeds to the next phase of the cell cycle. A key orchestrator of these checkpoints, particularly in response to DNA damage and replication stress, is the serine/threonine kinase CHK1.

In many cancer cells, the G1 checkpoint is abrogated due to mutations in genes such as TP53. This renders these cells heavily reliant on the S and G2/M checkpoints for survival, creating a therapeutic vulnerability. This compound exploits this dependency by inhibiting CHK1, thereby dismantling the remaining checkpoint controls. This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a catastrophic failure of cell division and subsequent apoptosis, a phenomenon termed "replication catastrophe".[1]

Mechanism of Action: The ATR-CHK1 Signaling Pathway

Prexasertib functions as an ATP-competitive inhibitor of CHK1.[2] The canonical pathway initiated by DNA damage or replication stress involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a number of downstream targets to enforce cell cycle arrest.

A primary substrate of CHK1 is the cell division cycle 25 (CDC25) family of phosphatases (CDC25A, CDC25B, and CDC25C). Phosphorylation by CHK1 marks CDC25A for proteasomal degradation and inhibits the activity of CDC25B and CDC25C by promoting their sequestration in the cytoplasm.[3] As CDC25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), their inactivation by CHK1 leads to the suppression of CDK activity and, consequently, cell cycle arrest. Specifically, inhibition of CDK2 (complexed with cyclin E or A) activity prevents progression through S-phase, while inhibition of CDK1 (CDC2, complexed with cyclin B) activity prevents entry into mitosis.

By inhibiting CHK1, prexasertib prevents the inactivation of CDC25 phosphatases. This results in the sustained activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells into a lethal mitotic division.[1][3]

Quantitative Data on Prexasertib Activity

The following tables summarize key quantitative data from preclinical studies of this compound across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Prexasertib (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| BV-173 | B-cell Acute Lymphoblastic Leukemia | 6.33 | [2] |

| REH | B-cell Acute Lymphoblastic Leukemia | 96.7 | [2] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | ~6.18 | [4] |

| OV90 | High-Grade Serous Ovarian Cancer | ~57.0 | [4] |

| PEO1 | High-Grade Serous Ovarian Cancer | ~2.04 | [4] |

| PEO4 | High-Grade Serous Ovarian Cancer | ~48.79 | [4] |

| ES2 | Ovarian Cancer | 1-10 | [1] |

| KURAMOCHI | Ovarian Cancer | 1-10 | [1] |

| TOV112D | Ovarian Cancer | 1-10 | [1] |

| JHOS2 | Ovarian Cancer | 8400 | [1] |

Table 2: Effect of Prexasertib on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |

| SUP-B15 | IC50 for 24h | Decrease | Increase (p=0.0338) | Decrease | [2] |

| NALM-6 | IC50 for 24h | Decrease | Increase (p=0.0421) | Decrease | [2] |

| NALM-19 | IC50 for 24h | Decrease | Increase (p=0.0282) | Decrease | [2] |

| CCRF-CEM | IC50 for 24h | Decrease | Increase (p=0.0253) | Decrease | [2] |

| MOLT-4 | IC50 for 24h | Decrease | Increase (p=0.0364) | Decrease | [2] |

| RPMI-8402 | IC50 for 24h | Decrease | Increase (p=0.0379) | Decrease | [2] |

| OVCAR3 | 5µM Olaparib | - | - | 73.3 | [4] |

| OVCAR3 | 5µM Olaparib + 5nM Prexasertib | - | - | 43.7 | [4] |

| PEO1 | 5µM Olaparib | - | - | 59.4 | [4] |

| PEO1 | 5µM Olaparib + 5nM Prexasertib | - | - | 51.5 | [4] |

| PEO4 | 5µM Olaparib | - | - | 39.0 | [4] |

| PEO4 | 5µM Olaparib + 5nM Prexasertib | - | - | 27.9 | [4] |

| MDAMB231 | 250nM Prexasertib for 24h | Decrease | Increase | - | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assays (e.g., CellTiter-Glo®, XTT)

Objective: To determine the cytotoxic effects of prexasertib and calculate IC50 values.

Protocol (CellTiter-Glo®):

-

Cell Seeding: Seed cells in 96-well opaque-walled plates at a density of 2,000-4,000 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of prexasertib to the wells. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for 3-6 days at 37°C in a humidified incubator with 5% CO2.[1]

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate cell viability relative to the vehicle-treated control. Generate dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

Western Blot Analysis for Protein Phosphorylation

Objective: To assess the inhibition of CHK1 and the status of downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with prexasertib at the desired concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with sodium pyrophosphate, β-glycerophosphate, and sodium vanadate).[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Examples of antibodies include:

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of prexasertib on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with prexasertib at the desired concentrations and for the specified duration. Harvest approximately 1 x 10^6 cells per sample.[6]

-

Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[7] Fix for at least 30 minutes on ice.[6]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for at least 5-10 minutes at room temperature.[6]

-

Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cells.[6]

-

Incubation: Incubate for 5-10 minutes at room temperature in the dark.[6]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically >600 nm).[8] Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate.[10] After allowing them to adhere, treat with prexasertib.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2-0.3% Triton X-100 in PBS.[10][11]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:1000 dilution) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.[10]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the DAPI (blue) and FITC (green) channels.

-

Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[11] A cell is often considered positive if it contains a certain threshold of foci (e.g., >5).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that effectively leverages the reliance of many cancers on the CHK1-mediated cell cycle checkpoints. Its ability to induce replication catastrophe and apoptosis as a single agent in preclinical models, particularly in tumors with high replication stress or DNA repair deficiencies, is well-documented. Furthermore, prexasertib has shown synergistic effects when combined with DNA-damaging agents and PARP inhibitors, broadening its potential clinical applications.[12][13]

Ongoing and future research will continue to explore optimal combination strategies, identify robust predictive biomarkers of response, and elucidate mechanisms of resistance. The in-depth understanding of its mechanism of action and the standardized methodologies outlined in this guide are crucial for the continued development and successful clinical translation of prexasertib and other CHK1 inhibitors in the fight against cancer.

References

- 1. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prexasertib Lactate Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prexasertib lactate, a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1), has demonstrated significant anti-tumor activity in a broad range of cancer cell lines.[1] As a key regulator of the DNA damage response (DDR), CHK1 plays a crucial role in cell cycle arrest to allow for DNA repair. Inhibition of CHK1 by Prexasertib abrogates this repair mechanism, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[1][2] These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed experimental protocols for assessing its effects, and a summary of its mechanism of action.

I. Cell Lines Sensitive to this compound

This compound has shown efficacy across a diverse panel of human cancer cell lines, with particular sensitivity observed in tumors with high levels of replication stress or defects in DNA damage repair pathways. The half-maximal inhibitory concentration (IC50) values for Prexasertib vary across different cell lines, indicating a range of sensitivities.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Notes |

| Ovarian Cancer | OVCAR3 | 6 - 49 | BRCA wild type.[3] |

| PEO1 | 6 - 49 | BRCA2 mutated.[3] | |

| PEO4 | 6 - 49 | BRCA2 mutated with reversion mutation.[3] | |

| ES2 | 1 - 10 | BRCA wild-type.[4] | |

| KURAMOCHI | 1 - 10 | BRCA wild-type.[4] | |

| TOV112D | 1 - 10 | BRCA wild-type.[4] | |

| JHOS2 | 8400 | BRCA1-mutant, TP53-mutant (Resistant).[4] | |

| Acute Lymphoblastic Leukemia | BV-173 | 6.33 | B-cell progenitor, p53 wild-type.[5] |

| NALM-6 | ~15 - 30 | B-cell progenitor, p53 wild-type.[5] | |

| NALM-19 | ~15 - 30 | B-cell progenitor, p53 wild-type.[5] | |

| MOLT-4 | ~15 - 30 | T-cell progenitor, p53 mutated.[5] | |

| RPMI-8402 | ~7.5 - 15 | T-cell progenitor, p53 mutated.[5] | |

| SUP-B15 | ~50 - 100 | B-cell progenitor, p53 wild-type.[5] | |

| REH | 96.7 | B-cell progenitor, p53 mutated (Less sensitive).[5] | |

| CCRF-CEM | ~50 - 100 | T-cell progenitor, p53 mutated.[5] | |

| Osteosarcoma | U-2 OS | 3 | [6] |

| Lung Cancer | Calu-6 | 3 | [6] |

| NCI-H460 | 68 | [6] | |

| Colon Cancer | HT-29 | 10 | [6] |

| Cervical Cancer | HeLa | 37 | [6] |

| Gastric Cancer | AGS | 25 (μM) | [6] |

| MKN1 | 25 (μM) | [6] |

II. Mechanism of Action: CHK1 Inhibition and Replication Catastrophe

This compound is an ATP-competitive inhibitor that primarily targets CHK1 and, to a lesser extent, CHK2.[1][6] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1 through phosphorylation. Activated CHK1 then phosphorylates and regulates a variety of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

By inhibiting CHK1, Prexasertib prevents these crucial downstream signaling events. This leads to an inability of the cell to arrest its cycle in the presence of DNA damage, forcing cells to enter mitosis with under-replicated or damaged DNA. This process, known as replication catastrophe, results in extensive DNA double-strand breaks and ultimately triggers apoptosis.

Caption: Mechanism of action of this compound.

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity and mechanistic effects of this compound in cancer cell lines.

A. Cell Viability Assay

This protocol is used to determine the cytotoxic effects of Prexasertib and to calculate IC50 values.

Caption: Workflow for the cell viability assay.

Materials:

-

Cancer cell lines of interest

-

96-well clear or white-walled microplates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or XTT Cell Proliferation Kit II (Roche)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-